molecular formula C9H17HgN2O6 B229444 Methoxyhydroxymercuripropylsuccinylurea CAS No. 140-20-5

Methoxyhydroxymercuripropylsuccinylurea

Cat. No.: B229444
CAS No.: 140-20-5
M. Wt: 449.83 g/mol
InChI Key: HXYLKKGRIDSMFL-UHFFFAOYSA-N
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Description

Methoxyhydroxymercuripropylsuccinylurea (chemical formula: C₉H₁₅HgN₂O₅, molecular weight: 431.8158 g/mol) is a mercury-containing organic compound with a complex structure that includes a urea backbone, a succinyl group, and mercury in a hydroxymercuri-methoxypropyl substituent . Mercury-containing compounds are historically significant in antiseptics and organic synthesis, though their use has declined due to toxicity concerns.

Properties

IUPAC Name

[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O5.Hg.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYLKKGRIDSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17HgN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301047713
Record name [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301047713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-20-5
Record name Methoxyoximercuripropylsuccinyl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERALLURIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301047713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, its structural and functional analogs can be inferred from mercury-containing urea derivatives and succinyl-based organomercurials. Below is a comparative analysis based on available chemical data and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Structure Mercury Position Key Functional Groups Reported Applications
Methoxyhydroxymercuripropylsuccinylurea Urea + succinyl + Hg-methoxypropyl Hydroxymercuri-methoxypropyl Urea, succinyl, methoxy, Hg-O Limited data; potential catalytic roles
Thiomersal (C₉H₉HgNaO₂S) Ethylmercury thiosalicylate Ethylmercury Thiosalicylate, Hg-C Preservative in vaccines and biologics
Phenylmercuric acetate (C₈H₈HgO₂) Phenyl-Hg-acetate Phenylmercury Acetate, Hg-C Antiseptic, fungicide
Merbromin (C₂₀H₈Br₂HgNa₂O₆) Dibromo-hydroxymercurifluorescein Dibromo-hydroxymercuri Fluorescein, Hg-O Topical antiseptic (Merthiolate)

Key Observations:

Mercury Bonding : Unlike thiomersal and phenylmercuric acetate, which feature Hg-C bonds, this compound contains Hg-O bonding, which may reduce volatility and alter reactivity .

Research Findings and Limitations

  • Synthesis Challenges: The compound’s synthesis requires precise control due to mercury’s toxicity and the reactivity of the hydroxymercuri group. Standard characterization methods (e.g., NMR, HPLC) are essential, as noted in manuscript guidelines .
  • Lack of Bioactivity Data: No peer-reviewed studies on its biological or catalytic activity are available, unlike well-documented analogs like thiomersal or merbromin.
  • Regulatory Status: Mercury compounds face strict regulatory scrutiny.

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